5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, chlorine, fluorine, and sulfonamide groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The halogen atoms may also contribute to its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide
- 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
- 5-Bromo-6-chloro-3-indolyl caprylate
Uniqueness
Compared to similar compounds, 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide stands out due to its unique combination of halogen and sulfonamide groups. This combination enhances its chemical reactivity and potential applications in various fields. The presence of the fluorine atom further distinguishes it by providing additional stability and reactivity.
Properties
CAS No. |
920527-46-4 |
---|---|
Molecular Formula |
C11H6BrCl2FN2O2S |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H6BrCl2FN2O2S/c12-8-4-7(5-16-11(8)14)20(18,19)17-6-1-2-10(15)9(13)3-6/h1-5,17H |
InChI Key |
ZXWSOLRBUPSPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.